molecular formula C16H23NO3 B1666938 2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- CAS No. 107572-73-6

2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-

Cat. No. B1666938
M. Wt: 277.36 g/mol
InChI Key: ASVJNSPGQFRJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BFE-37 is a beta-adrenergic partial agonist.

Scientific Research Applications

1. Synthesis and Characterization of Complex Compounds

  • Palladium-Catalyzed Synthesis : A study by Thirupathi et al. (2014) describes a palladium-catalyzed approach to synthesize 2-benzofuranyl/indolylacetamides, highlighting a cascade process involving oxy/aminopalladation and isocyanide insertion, which could be relevant for the compound (Thirupathi et al., 2014).

2. Radiochemical Synthesis

  • Synthesis of Hydrochloride-Naphthalene : Gransden et al. (1983) synthesized an antihypertensive drug similar in structure, demonstrating techniques that could be applicable to the synthesis of 2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)- (Gransden et al., 1983).

3. Solvent Effect Studies

  • Solubility and Solvent Effect Research : Zhu et al. (2019) researched the solubility of similar compounds in various solvents, providing insights that could be applicable to understanding the solvent effects on 2-Propanol derivatives (Zhu et al., 2019).

4. Synthesis and Characterization of Oxazolines

  • Oxazoline Chemistry : Button and Gossage (2003) reported the synthesis and characterization of chiral and achiral oxazolines, which could inform the synthesis and study of related 2-Propanol derivatives (Button & Gossage, 2003).

5. Catalytic Oxidation Processes

  • Selective Oxidation with Heteropolyoxometalates : Liu et al. (2021) explored the catalytic oxidation of alcohols using heteropolyoxometalates, which might be relevant for catalytic processes involving 2-Propanol derivatives (Liu et al., 2021).

6. Structural Analysis of Amino Alcohols

  • Hydrogen Bonding and Polymorphism in Amino Alcohols : Podjed and Modec (2022) conducted a structural study on amino alcohols, which could provide insights into the bonding and polymorphic characteristics of similar 2-Propanol compounds (Podjed & Modec, 2022).

7. Stereochemical Separation in Pharmaceutical Compounds

  • Stereochemical Separation by Chromatography : Lv et al. (2017) studied the stereoselective separation of β-adrenergic blocking agents, providing methods that could be applied to the separation of stereochemical isomers of 2-Propanol derivatives (Lv et al., 2017).

8. Protective Group Strategies in Organic Synthesis

  • Selective Protection and Deprotection of Functional Groups : Ramesh, Bhat, and Chandrasekaran (2005) explored protective strategies for hydroxyl and amino functionalities, which might be applicable to the synthesis and modification of 2-Propanol derivatives (Ramesh, Bhat, & Chandrasekaran, 2005).

properties

CAS RN

107572-73-6

Product Name

2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-[(2-ethyl-1-benzofuran-7-yl)oxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H23NO3/c1-4-14-8-12-6-5-7-15(16(12)20-14)19-10-13(18)9-17-11(2)3/h5-8,11,13,17-18H,4,9-10H2,1-3H3

InChI Key

ASVJNSPGQFRJAB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O

Canonical SMILES

CCC1=CC2=C(O1)C(=CC=C2)OCC(CNC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BFE37;  BFE 37;  BFE-37

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
Reactant of Route 3
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
Reactant of Route 4
Reactant of Route 4
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
Reactant of Route 5
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-
Reactant of Route 6
Reactant of Route 6
2-Propanol, 1-((2-ethyl-7-benzofuranyl)oxy)-3-((1-methylethyl)amino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.